molecular formula C46H44F2N8 B13910960 1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine

1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine

Cat. No.: B13910960
M. Wt: 746.9 g/mol
InChI Key: NHADRDLRJIYBGX-UHFFFAOYSA-N
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Description

1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine is a complex organic compound characterized by its multiple aromatic rings and imidazole groups

Preparation Methods

The synthesis of 1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine involves multiple steps, typically starting with the preparation of the imidazole core. The synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonia or an amine.

    Substitution reactions: Introduction of the fluorophenyl and methylpiperazine groups through nucleophilic aromatic substitution.

    Coupling reactions: Use of palladium-catalyzed cross-coupling reactions to link the various aromatic rings and imidazole groups.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific receptors or enzymes.

    Materials Science: Its aromatic and imidazole groups may contribute to unique electronic or photophysical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and imidazole groups allow it to bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar compounds to 1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine include other imidazole-based compounds and fluorophenyl derivatives. These compounds may share similar structural features but differ in their specific functional groups or substitution patterns, leading to variations in their chemical and biological properties. Examples of similar compounds include:

  • 1-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-1H-imidazole
  • 4-(4-fluorophenyl)-1H-imidazole-2-carboxamide

Properties

Molecular Formula

C46H44F2N8

Molecular Weight

746.9 g/mol

IUPAC Name

1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine

InChI

InChI=1S/C46H44F2N8/c1-53-23-27-55(28-24-53)39-19-11-33(12-20-39)43-41(31-7-15-37(47)16-8-31)49-45(51-43)35-3-5-36(6-4-35)46-50-42(32-9-17-38(48)18-10-32)44(52-46)34-13-21-40(22-14-34)56-29-25-54(2)26-30-56/h3-22H,23-30H2,1-2H3,(H,49,51)(H,50,52)

InChI Key

NHADRDLRJIYBGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C5=NC(=C(N5)C6=CC=C(C=C6)N7CCN(CC7)C)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F

Origin of Product

United States

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